Oxiranemethanol, 3-pentyl-

Description

Contextualization within Epoxide and Alkyl Alcohol Chemistry

Oxiranemethanol, 3-pentyl- is a bifunctional molecule, meaning it contains two distinct reactive sites: an epoxide and a primary alcohol. smolecule.com The epoxide is a three-membered ring containing two carbon atoms and one oxygen atom, which is known for its high ring strain. libretexts.orgrsc.org This strain makes epoxides susceptible to ring-opening reactions with a wide variety of nucleophiles, a fundamental process in organic synthesis for creating new carbon-heteroatom and carbon-carbon bonds. rsc.orglibretexts.org

The presence of the primary alcohol (-CH2OH) group adds another layer of chemical reactivity. ontosight.ai Alcohols can undergo oxidation, esterification, and conversion to leaving groups, which are all common transformations in organic chemistry. The interplay between the epoxide and the alcohol functionalities within the same molecule allows for a range of selective chemical modifications, making it a versatile building block.

Overview of Structural Features and Potential Research Interest

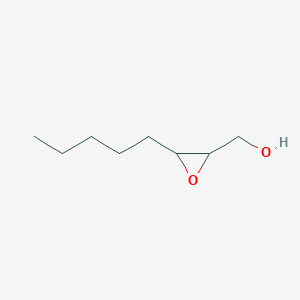

The chemical structure of Oxiranemethanol, 3-pentyl- consists of a central oxirane (epoxide) ring. A pentyl group (-C5H11) is attached to one of the carbon atoms of the ring, while a hydroxymethyl group (-CH2OH) is attached to the other. nih.gov This specific arrangement, particularly the presence of the pentyl group, influences the compound's physical properties, such as its solubility and reactivity. The lipophilic nature of the pentyl group can be a key factor in its interactions with other molecules and its behavior in different solvent systems. smolecule.com

The IUPAC name for this compound is (3-pentyloxiran-2-yl)methanol. nih.gov Its molecular formula is C8H16O2, and it has a molecular weight of 144.21 g/mol . nih.govsmolecule.com The potential for stereoisomerism exists in this molecule, with different spatial arrangements of the substituents on the epoxide ring possible (e.g., (2S,3S), (2R,3R), (2S,3R), and (2R,3S)). chemsrc.comchembuyersguide.com This chirality is a critical aspect in many biological and chemical systems, and the ability to synthesize specific stereoisomers is often a key objective in modern organic synthesis.

The combination of the reactive epoxide ring, the modifiable hydroxyl group, and the alkyl chain makes Oxiranemethanol, 3-pentyl- a subject of research interest for the synthesis of functionalized molecules. researchgate.netyork.ac.uk Its structure suggests potential applications in the development of new polymers, surfactants, and as an intermediate in the synthesis of more complex organic molecules. york.ac.ukresearchgate.net

Scope and Research Objectives for Focused Investigations on Oxiranemethanol, 3-pentyl-

Focused investigations on Oxiranemethanol, 3-pentyl- would likely center on several key research objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to access the different stereoisomers of the compound. Methods like the Sharpless asymmetric epoxidation of the corresponding allylic alcohol could be explored to achieve high levels of stereocontrol. smolecule.com

Another significant area of research would be to fully characterize its reactivity. This includes a detailed study of the regioselectivity and stereoselectivity of the epoxide ring-opening reactions with a diverse range of nucleophiles under both acidic and basic conditions. libretexts.orglibretexts.org Understanding how the pentyl group and the neighboring hydroxyl group influence the outcome of these reactions is crucial for its application as a synthetic intermediate.

Furthermore, research could explore the potential of Oxiranemethanol, 3-pentyl- as a monomer in polymerization reactions to create new materials with tailored properties. york.ac.uk The hydroxyl group could serve as a point of attachment for polymer chains, while the epoxide functionality could be used for cross-linking or further functionalization.

Finally, while this article does not delve into biological activity, a comprehensive research program might include preliminary in-vitro studies to assess its interaction with biological macromolecules, given the known reactivity of epoxides with nucleophilic sites in proteins and nucleic acids. smolecule.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of Oxiranemethanol, 3-pentyl- is provided in the table below. This data is essential for its handling, characterization, and for planning chemical reactions.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | nih.govsmolecule.com |

| Molecular Weight | 144.21 g/mol | nih.govsmolecule.com |

| IUPAC Name | (3-pentyloxiran-2-yl)methanol | nih.gov |

| CAS Number | 101758-85-4 | nih.govsmolecule.com |

| XLogP3-AA | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 144.115029749 Da | nih.gov |

| Monoisotopic Mass | 144.115029749 Da | nih.gov |

| Topological Polar Surface Area | 32.8 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Complexity | 93.3 | nih.gov |

| Canonical SMILES | CCCCCC1C(O1)CO | nih.gov |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of chemical compounds. For Oxiranemethanol, 3-pentyl-, mass spectrometry data is available.

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis of Oxiranemethanol, 3-pentyl- has been reported. nih.gov The mass spectrum provides information about the fragmentation pattern of the molecule upon electron ionization, which is a characteristic fingerprint of the compound.

| Parameter | Value |

| Instrument | JMS-T100GCV coupled to Agilent 7890A GC |

| Ionization | Electron Ionization (EI) |

| Column | HP-5, 30 m x 0.32 mm x 0.25 µm |

| Retention Time | 6.36 min |

| Top 5 Peaks (m/z) | 55.055, 41.039, 43.055, 57.070, 83.086 |

This data, particularly the retention time and the mass-to-charge ratios of the most abundant fragments, can be used to identify Oxiranemethanol, 3-pentyl- in a mixture and to confirm its structure. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

101758-85-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(3-pentyloxiran-2-yl)methanol |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3 |

InChI Key |

PFEZFCUFFWFUKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(O1)CO |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of Oxiranemethanol, 3 Pentyl

Epoxide Ring-Opening Reactions

The high ring strain (approximately 13 kcal/mol) of the epoxide ring makes it susceptible to ring-opening reactions by a variety of reagents, even though alkoxides are typically poor leaving groups. chemistrysteps.commasterorganicchemistry.com These reactions can proceed under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions, often with high degrees of regio- and stereoselectivity. The substitution pattern of Oxiranemethanol, 3-pentyl-, with a pentyl group at C3 and a hydroxymethyl group at C2, plays a critical role in determining the outcome of these transformations.

Nucleophilic Ring-Opening Pathways

Under basic or neutral conditions, the ring-opening of epoxides occurs via a direct S_N2 nucleophilic attack. masterorganicchemistry.comlibretexts.org Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric considerations inherent to the S_N2 mechanism, the nucleophile preferentially attacks the less substituted carbon atom. masterorganicchemistry.comlibretexts.orgopenstax.org

In the case of Oxiranemethanol, 3-pentyl-, the C2 carbon (bearing the hydroxymethyl group) is less sterically hindered than the C3 carbon (bearing the pentyl group). Consequently, strong nucleophiles will predominantly attack the C2 position. This reaction results in the formation of a 1,3-diol derivative. The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to yield the final neutral alcohol product. chemistrysteps.com

A variety of strong nucleophiles can be employed for this transformation, including organometallic reagents, hydrides, and alkoxides.

| Nucleophile | Reagent Example | Primary Product after Workup |

| Hydride | Lithium aluminum hydride (LiAlH₄) | 2-Pentylpropane-1,3-diol |

| Organocuprate | Lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) | 5-Propylnonane-1,3-diol |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxy-2-pentylpropane-3-ol |

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | 4-Pentylheptane-1,3-diol |

This table presents the expected major products from the nucleophilic ring-opening of Oxiranemethanol, 3-pentyl-, based on established S_N2 reactivity.

Acid-Catalyzed and Lewis Acid-Mediated Transformations

In the presence of an acid, the epoxide ring-opening reaction is significantly accelerated. jsynthchem.com The reaction is initiated by the protonation of the epoxide oxygen by a Brønsted acid or coordination to a Lewis acid. lumenlearning.comstackexchange.com This activation makes the epoxide a much better electrophile and weakens the C-O bonds, facilitating nucleophilic attack even by weak nucleophiles like water or alcohols. chemistrysteps.comkhanacademy.org

The mechanism of acid-catalyzed ring-opening is a hybrid between S_N1 and S_N2 pathways. libretexts.orgopenstax.orglumenlearning.com The protonated epoxide exists in a transition state where the positive charge is shared between the oxygen and the two carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (C3 in this case, due to the electron-donating effect of the pentyl group). libretexts.orgopenstax.org As a result, the weak nucleophile preferentially attacks the more substituted C3 carbon. libretexts.orgyoutube.com This regioselectivity is opposite to that observed under basic conditions. libretexts.orglibretexts.org

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can also be used to promote ring-opening by coordinating to the epoxide oxygen, thereby enhancing the electrophilicity of the ring carbons. acs.orgresearchgate.net

| Reagent System | Nucleophile | Primary Product |

| H₂SO₄ (cat.) / H₂O | Water | 1-Pentyloctane-1,2,4-triol |

| HCl (anhydrous) | Chloride | 1-Chloro-1-pentylpropan-2-ol |

| CH₃OH / H⁺ | Methanol (B129727) | 1-Methoxy-1-pentylpropan-2-ol |

| BF₃·OEt₂ / CH₃CH₂OH | Ethanol | 1-Ethoxy-1-pentylpropan-2-ol |

This table illustrates the expected major products from the acid-catalyzed ring-opening of Oxiranemethanol, 3-pentyl-, highlighting the attack at the more substituted carbon.

Regio- and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of the epoxide ring-opening of Oxiranemethanol, 3-pentyl- is a critical aspect of its reactivity, being directly controlled by the reaction conditions.

Regioselectivity:

Basic/Nucleophilic Conditions (S_N2-like): Attack occurs at the less sterically hindered carbon, C2. masterorganicchemistry.comopenstax.orgkhanacademy.org

Acidic Conditions (S_N1/S_N2 hybrid): Attack occurs at the more substituted carbon that can better stabilize a positive charge, C3. libretexts.orgopenstax.orgyoutube.com

Stereoselectivity: The ring-opening of epoxides, under both acidic and basic conditions, proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack. This is a result of the requisite backside attack of the nucleophile relative to the C-O bond being broken. chemistrysteps.comlibretexts.org This anti-addition leads to the formation of products with a trans relationship between the incoming nucleophile and the alcohol group formed from the epoxide oxygen.

| Condition | Mechanism | Site of Attack | Regiochemical Outcome | Stereochemical Outcome |

| Strong Nucleophile (e.g., RO⁻) | S_N2 | Less substituted C2 | 1,3-Diol derivatives | Anti-addition (trans) |

| Acid-Catalyzed (e.g., H⁺/ROH) | S_N1-like | More substituted C3 | 1,2-Diol derivatives | Anti-addition (trans) |

This table summarizes the regio- and stereochemical outcomes for the ring-opening of Oxiranemethanol, 3-pentyl- under different reaction conditions.

Reactions Involving the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) group in Oxiranemethanol, 3-pentyl- can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. A key challenge in the synthesis is achieving selectivity for the alcohol moiety without inducing the opening of the adjacent, and often sensitive, epoxide ring.

Selective Oxidation and Reduction Transformations

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. To preserve the epoxide ring, mild and non-acidic oxidation conditions are required.

Oxidation to Aldehyde: Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective for this transformation. These methods operate under neutral or slightly basic conditions, minimizing the risk of acid-catalyzed epoxide opening.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are needed for this conversion. However, many common reagents like potassium permanganate (B83412) or chromic acid are harsh and would likely cleave the epoxide. A two-step procedure, such as a Swern or DMP oxidation to the aldehyde followed by a Pinnick oxidation (using sodium chlorite), would be a more suitable approach.

Regarding reduction, the primary alcohol is already in a reduced state. However, the epoxide ring itself can be reduced. For instance, catalytic hydrogenation (H₂/Pd) or treatment with lithium aluminum hydride (LiAlH₄) can open the epoxide ring to yield a diol. organic-chemistry.org As noted previously, LiAlH₄ attacks the less substituted C2, yielding 2-Pentylpropane-1,3-diol.

| Transformation | Reagent(s) | Product |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | (3-Pentyloxiran-2-yl)formaldehyde |

| Alcohol to Carboxylic Acid | 1. Swern Oxidation; 2. NaClO₂ | (3-Pentyloxiran-2-yl)carboxylic acid |

| Epoxide Reduction | LiAlH₄, then H₂O | 2-Pentylpropane-1,3-diol |

This table outlines selective oxidation and reduction reactions for Oxiranemethanol, 3-pentyl-.

Esterification and Etherification Reactions

The primary alcohol can be converted into esters and ethers, provided that the reaction conditions are compatible with the epoxide ring.

Esterification: The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid under strong acid catalysis, is generally unsuitable as the acidic conditions would promote epoxide ring-opening. researchgate.netyoutube.com A more effective method is to react the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, at low temperatures. This approach avoids strong acids and generates the desired ester selectively.

Etherification: The Williamson ether synthesis provides a route to ethers. This involves deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. The alkoxide then displaces a halide from an alkyl halide in an S_N2 reaction. Care must be taken as the resulting alkoxide is a strong nucleophile that could potentially open the epoxide ring, either intramolecularly or intermolecularly. Running the reaction at low temperatures can favor the desired intermolecular reaction with the added alkyl halide.

| Reaction Type | Reagents | Product Class |

| Esterification | Acetic anhydride, Pyridine | Ester |

| Esterification | Benzoyl chloride, Triethylamine | Ester |

| Etherification | 1. NaH; 2. CH₃I | Methyl Ether |

| Etherification | 1. NaH; 2. CH₃CH₂Br | Ethyl Ether |

This table provides examples of reagents for the selective esterification and etherification of the primary alcohol in Oxiranemethanol, 3-pentyl-.

Reactivity of the Pentyl Side Chain and Related Functionalizations

While the oxirane ring is the most reactive site in Oxiranemethanol, 3-pentyl-, the pentyl side chain can also participate in certain chemical transformations. The reactivity of this alkyl chain is largely comparable to that of other saturated hydrocarbons, primarily involving free radical reactions or activation by strong oxidizing agents.

One potential avenue for the functionalization of the pentyl side chain is through selective oxidation. Although the epoxide and alcohol functionalities are more susceptible to oxidation under many conditions, specific reagents can target the alkyl C-H bonds. For instance, processes involving strong oxidants or catalytic systems could lead to the introduction of hydroxyl or carbonyl groups at various positions along the pentyl chain. However, achieving high selectivity at a specific carbon atom of the pentyl group is a significant challenge due to the similar reactivity of the methylene (B1212753) (CH2) and methyl (CH3) groups.

It is important to note that reactions involving the pentyl side chain must be carefully controlled to avoid undesired reactions of the more labile epoxide ring. The choice of reagents and reaction conditions is therefore critical to achieving the desired functionalization of the alkyl group while preserving the oxirane and methanol moieties.

Kinetic and Thermodynamic Analysis of Transformations

The kinetic and thermodynamic parameters of reactions involving Oxiranemethanol, 3-pentyl- are crucial for understanding its reactivity and for the rational design of synthetic routes. These parameters are primarily influenced by the steric and electronic effects of the pentyl and hydroxymethyl substituents on the oxirane ring.

Reaction Rate Determinations

The rate of reactions involving Oxiranemethanol, 3-pentyl-, particularly the ring-opening of the epoxide, is highly dependent on the reaction conditions and the nature of the nucleophile. The general rate law for the ring-opening of an epoxide can be expressed as:

Rate = k [Oxiranemethanol, 3-pentyl-] [Nucleophile]

Where 'k' is the rate constant. The value of k is influenced by factors such as temperature, solvent, and the presence of a catalyst.

The pentyl group at the C3 position of the oxirane ring exerts a significant steric hindrance, which generally slows down the rate of nucleophilic attack at this carbon. Consequently, under basic or neutral conditions where an SN2 mechanism is dominant, nucleophilic attack is expected to occur preferentially at the less substituted C2 carbon.

In contrast, under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. The transition state in this case has a more carbocation-like character, and the positive charge is better stabilized at the more substituted C3 carbon. This electronic effect can lead to a faster reaction rate and a preference for nucleophilic attack at the C3 position, despite the steric hindrance.

To illustrate the effect of alkyl substitution on reaction rates, the following table presents hypothetical relative rate constants for the ring-opening of various epoxides with a generic nucleophile under neutral conditions.

| Epoxide | Relative Rate Constant |

| Ethylene oxide | 100 |

| Propylene oxide | 30 |

| 1,2-Epoxybutane | 25 |

| Oxiranemethanol, 3-pentyl- (at C2) | Estimated ~20 |

| Oxiranemethanol, 3-pentyl- (at C3) | Estimated <5 |

Note: The values for Oxiranemethanol, 3-pentyl- are estimated based on general trends and are not from experimental data.

Activation Energy and Transition State Studies

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Theoretical and computational studies on substituted epoxides have provided insights into the activation energies and the structures of the transition states for their ring-opening reactions.

For Oxiranemethanol, 3-pentyl-, the activation energy for the ring-opening reaction will differ depending on whether the nucleophilic attack occurs at C2 or C3.

Attack at C2: The transition state for attack at the less hindered C2 position is expected to have a lower activation energy under basic or neutral conditions. The pentyl group is relatively distant and its steric influence is less pronounced.

Attack at C3: Under the same conditions, the activation energy for attack at the C3 position is expected to be significantly higher due to the steric repulsion between the incoming nucleophile and the bulky pentyl group.

The following table provides a qualitative comparison of the expected activation energies for the ring-opening of Oxiranemethanol, 3-pentyl- under different conditions.

| Condition | Site of Attack | Expected Relative Activation Energy |

| Basic/Neutral | C2 | Lower |

| Basic/Neutral | C3 | Higher |

| Acidic | C2 | Moderate |

| Acidic | C3 | Lower (due to electronic stabilization) |

Equilibrium and Stability Investigations of Reaction Intermediates

The stability of reaction intermediates plays a crucial role in determining the reaction pathway and the final product distribution. In the reactions of Oxiranemethanol, 3-pentyl-, the primary intermediates to consider are the protonated epoxide and any carbocation-like species that may form.

Under acidic conditions, the epoxide oxygen is protonated, forming an oxonium ion. This is a reversible process, and the concentration of the protonated intermediate at equilibrium depends on the acidity of the medium.

The subsequent ring-opening can proceed through a continuum of transition states with varying degrees of carbocation character. The stability of a potential carbocation intermediate at C3 is enhanced by the inductive effect of the pentyl group, which donates electron density to the positively charged carbon. In contrast, a carbocation at C2 would be less stable. This difference in stability is a key factor in the regioselectivity of the acid-catalyzed ring-opening.

The stability of carbocation intermediates generally follows the order: tertiary > secondary > primary. In the context of the ring-opening of Oxiranemethanol, 3-pentyl-, the carbocation-like character at the C3 position is more pronounced, leading to a more stable intermediate compared to one at the C2 position.

The equilibrium between the open and closed forms of the protonated epoxide, and the relative stabilities of the possible intermediates, will ultimately dictate the major reaction pathway and the structure of the final product. While specific equilibrium constants for Oxiranemethanol, 3-pentyl- are not documented, the general principles of physical organic chemistry provide a solid framework for predicting its behavior.

Derivatization and Advanced Functionalization Chemistry of Oxiranemethanol, 3 Pentyl

Analytical Derivatization Strategies for Enhanced Characterization

The chemical modification of Oxiranemethanol, 3-pentyl- is not only a means of synthesizing new compounds but also a critical strategy for improving its detection and quantification in various analytical techniques.

Derivatization for analytical purposes aims to introduce a chemical "tag" that enhances the analyte's response to a particular detection method. journalajacr.comlibretexts.org This is particularly useful for compounds that lack strong chromophores or fluorophores, or for improving their chromatographic behavior. colostate.eduyoutube.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. colostate.eduyoutube.comgcms.czsigmaaldrich.com The hydroxyl group of Oxiranemethanol, 3-pentyl- can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) ether. sigmaaldrich.com The epoxide ring can also be derivatized, for instance, by ring-opening with a reagent that introduces a functionality amenable to GC analysis.

Derivatization for High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is used to introduce a chromophore or a fluorophore to enhance UV-Vis or fluorescence detection. journalajacr.comresearchgate.netslideshare.netresearchgate.net The hydroxyl group can be reacted with reagents such as benzoyl chloride or dansyl chloride to introduce a UV-active or fluorescent tag, respectively. journalajacr.com The epoxide ring can be opened with a nucleophile that contains a chromophoric or fluorophoric moiety. For example, reaction with N,N-diethyldithiocarbamate can produce a derivative with strong UV absorbance, suitable for HPLC-UV detection. researchgate.net Fluorescent labeling of the epoxide can be achieved through reaction with a fluorescent amine or thiol, enabling highly sensitive detection. nih.govjcggdb.jp

| Analytical Technique | Derivatization Target | Reagent Example | Purpose |

| GC-MS | Hydroxyl group | BSTFA | Increase volatility and thermal stability. sigmaaldrich.com |

| HPLC-UV | Hydroxyl group | Benzoyl Chloride | Introduce a UV-absorbing chromophore. journalajacr.com |

| HPLC-UV | Epoxide ring | N,N-Diethyldithiocarbamate | Introduce a UV-absorbing chromophore. researchgate.net |

| HPLC-Fluorescence | Epoxide ring | Dansyl cadaverine | Introduce a fluorescent tag. |

Role in Natural Products Chemistry and Biosynthesis of Oxiranemethanol, 3 Pentyl

Identification in Biological Systems and Natural Extracts

While specific documentation on Oxiranemethanol, 3-pentyl- is limited, the presence of related volatile organic compounds (VOCs) and metabolites in natural extracts provides a basis for its potential occurrence.

Occurrence as a Metabolite or Constituent in Organisms

Honey Volatile Organic Compounds (VOCs): Honey is a complex natural product containing a wide array of volatile organic compounds that contribute to its unique aroma and flavor profile. nih.govnih.gov These compounds can originate from the nectar source, be introduced by bees, or result from processing and storage. nih.gov The VOCs found in honey belong to several chemical classes, including alcohols, aldehydes, terpenes, and their derivatives. nih.govplos.org While direct identification of Oxiranemethanol, 3-pentyl- in honey is not prominently reported, related epoxy-terpenes like epoxylinalool isomers have been detected in various Thai honeys. nih.govplos.org The presence of such epoxide-containing compounds suggests that enzymatic epoxidation of unsaturated fatty alcohols or terpenes can occur within the biological systems associated with honey production. nih.gov

Cassia angustifolia Metabolites: Cassia angustifolia (also known as Senna alexandrina) is a medicinal plant known for its rich composition of secondary metabolites, particularly anthraquinones like sennosides, which have laxative properties. nih.govnih.gov The plant's metabolome also includes flavonoids, glycosides, and saponins. nih.gov Detailed metabolomic profiling of Cassia species continues to reveal a complex mixture of compounds. Although Oxiranemethanol, 3-pentyl- has not been explicitly identified as a metabolite of Cassia angustifolia in the reviewed literature, the plant's diverse biosynthetic capabilities could potentially produce a range of oxygenated fatty acid derivatives.

Proposed Biosynthetic Pathways

The biosynthesis of epoxy fatty alcohols like Oxiranemethanol, 3-pentyl- is generally believed to proceed via the enzymatic oxidation of unsaturated precursors.

Enzymatic Transformations Leading to Oxiranemethanol, 3-pentyl- Analogues

The formation of an epoxide ring on an alkene is a common enzymatic transformation. This reaction is often catalyzed by monooxygenases, such as cytochrome P450 enzymes, or peroxygenases. mdpi.comnih.gov These enzymes utilize molecular oxygen or a peroxide co-substrate to introduce an oxygen atom across a double bond. mdpi.comnih.gov

For instance, the bacterium Pseudomonas oleovorans is known to possess an enzyme system capable of epoxidizing terminal alkenes like 1-octene (B94956) to form 1,2-epoxyoctane. nih.govasm.orgnih.gov Fungal peroxygenases have also demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes. mdpi.com Such enzymatic systems could theoretically act on an unsaturated C8 alcohol precursor to generate Oxiranemethanol, 3-pentyl-. The biosynthesis of the well-known fungal volatile (R)-(-)-1-octen-3-ol involves the sequential action of a lipoxygenase and a hydroperoxide lyase on linoleic acid, highlighting the enzymatic machinery present in fungi for modifying fatty acid chains. nih.gov

Table 1: Examples of Enzymatic Epoxidation Systems

| Enzyme System | Organism/Source | Substrate Example | Product Example |

|---|---|---|---|

| Monooxygenase | Pseudomonas oleovorans | 1-Octene | 1,2-Epoxyoctane |

| Unspecific Peroxygenase (UPO) | Marasmius rotula (Fungus) | Long-chain terminal alkenes | 1,2-Epoxyalkanes |

Elucidation of Metabolic Precursors and Intermediates

The likely metabolic precursor for Oxiranemethanol, 3-pentyl- is an unsaturated eight-carbon fatty alcohol, such as oct-2-en-1-ol. Fatty alcohols themselves are key intermediates in lipid metabolism, arising from the reduction of fatty acyl-CoA, which in turn is derived from fatty acids. nih.gov

The general pathway would involve:

Fatty Acid Synthesis: Formation of an eight-carbon fatty acid (octanoic acid).

Desaturation: Introduction of a double bond by a desaturase enzyme to yield an octenoic acid.

Reduction: Conversion of the octenoic acid (or its CoA ester) to the corresponding unsaturated alcohol (e.g., oct-2-en-1-ol) by fatty acyl-CoA reductase. nih.gov

Epoxidation: Enzymatic epoxidation of the double bond in the unsaturated alcohol precursor to form the final product, Oxiranemethanol, 3-pentyl-.

This pathway is analogous to the formation of other epoxy fatty acids, which are known signaling molecules derived from the cytochrome P450-mediated epoxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid. nih.gov

Structural Elucidation and Its Contribution to Complex Natural Product Scaffolds

The structure of epoxy alcohols is typically determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The epoxide functionality is a valuable structural motif found in numerous biologically active natural products. researchgate.netmdpi.com

The synthesis of all four stereoisomers of 2,3-epoxy-4-hydroxynonanal, a related epoxy alcohol derived from lipid peroxidation, demonstrates the complexity and importance of stereochemistry in this class of molecules. nih.gov Chiral epoxy alcohols are highly sought-after building blocks in asymmetric synthesis because the epoxide ring can be opened with high regio- and stereoselectivity by various nucleophiles. researchgate.netnih.govresearchgate.net This controlled ring-opening is a powerful strategy for introducing new functional groups and stereocenters, making epoxy alcohols crucial intermediates in the total synthesis of complex molecules such as antibiotics and pheromones. numberanalytics.comacs.orgacs.org For example, the Sharpless asymmetric epoxidation of allylic alcohols is a foundational reaction in organic synthesis that provides access to enantiomerically pure 2,3-epoxy alcohols, which have been used in the synthesis of macrolides, diterpenes, and other complex natural products. researchgate.netnih.govnumberanalytics.com

Advanced Analytical and Spectroscopic Characterization in Research on Oxiranemethanol, 3 Pentyl

Mass Spectrometry (MS) for Molecular and Fragment Identification

Hyphenated MS Techniques (e.g., GC-MS for volatile analysis, LC-MS for reaction monitoring)

Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are powerful tools for the identification and quantification of Oxiranemethanol, 3-pentyl-.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like Oxiranemethanol, 3-pentyl-. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer. The subsequent mass analysis provides a fragmentation pattern that serves as a molecular fingerprint. For Oxiranemethanol, 3-pentyl-, electron ionization (EI) would likely lead to the cleavage of the molecule at various points. The fragmentation of aliphatic epoxides typically follows characteristic pathways, with prominent peaks resulting from the cleavage of the epoxide ring and the alkyl chain acs.orgchemguide.co.ukreadchemistry.comlibretexts.org.

Table 1: Predicted GC-MS Fragmentation for Oxiranemethanol, 3-pentyl-

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |

|---|---|---|

| 144 | [M]+• | Molecular ion |

| 113 | [M - CH₂OH]+ | Loss of the hydroxymethyl group |

| 99 | [M - C₃H₇]+ | Loss of a propyl group from the pentyl side chain |

| 85 | [M - C₄H₉O]+ | Cleavage of the pentyl group with part of the oxirane ring |

| 71 | [C₅H₁₁]+ | Pentyl cation |

| 57 | [C₄H₉]+ | Butyl cation (from pentyl chain fragmentation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable technique for monitoring the progress of chemical reactions in the liquid phase, such as the synthesis of Oxiranemethanol, 3-pentyl- via epoxidation of an alkene precursor. nih.govchemrxiv.orgresearchgate.netmdpi.comnih.gov The reaction mixture can be directly injected into the LC-MS system, where the components are separated by HPLC and then detected by the mass spectrometer. This allows for the real-time tracking of the disappearance of reactants and the appearance of the desired product and any byproducts. nih.govresearchgate.netnih.gov Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques that would likely keep the molecular ion of Oxiranemethanol, 3-pentyl- intact, allowing for its selective monitoring.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are essential for the separation, isolation, and purity assessment of Oxiranemethanol, 3-pentyl- from reaction mixtures and for the analysis of its stereoisomers.

For the analysis of volatile mixtures containing Oxiranemethanol, 3-pentyl-, gas chromatography with a flame ionization detector (FID) is a standard method for assessing purity. The choice of the GC column is critical for achieving good separation. A mid-polar to polar stationary phase, such as those containing polyethylene glycol (wax columns) or cyanopropylphenyl polysiloxane, would be suitable for resolving Oxiranemethanol, 3-pentyl- from other components in a reaction mixture.

High-performance liquid chromatography is a versatile technique for the analysis of less volatile compounds and for the purification of Oxiranemethanol, 3-pentyl-. Given the polar nature of the hydroxyl and epoxide functional groups, both normal-phase and reversed-phase HPLC could be employed. nih.govfishersci.comwaters.comhplc.eulibretexts.org

Reversed-Phase HPLC: A C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile would be a common choice. libretexts.org The retention time would be influenced by the polarity of the mobile phase. libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for very polar compounds that show little retention in reversed-phase chromatography. A HILIC stationary phase with a high organic content mobile phase could provide good retention and separation. waters.com

Since Oxiranemethanol, 3-pentyl- is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their distinct biological activities. Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for this purpose. chromatographyonline.comresearchgate.netnih.govaocs.orgnih.govphenomenex.comresearchgate.net

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including epoxides. researchgate.net The separation can be achieved in either normal-phase (e.g., hexane/isopropanol) or polar organic mode. researchgate.net

Chiral GC: For volatile enantiomers, chiral GC with a CSP, often based on cyclodextrin derivatives, is a highly sensitive and efficient technique. chromatographyonline.comresearchgate.net

Table 2: Potential Chiral Stationary Phases for Enantiomeric Separation of Oxiranemethanol, 3-pentyl-

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Common Mobile/Carrier Phase |

|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | n-Hexane/Isopropanol, Ethanol |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by molecular vibrations. The IR spectrum of Oxiranemethanol, 3-pentyl- is expected to show characteristic absorption bands for the O-H, C-H, and C-O bonds, as well as the specific vibrations of the oxirane ring. researchgate.netspectroscopyonline.comoregonstate.eduoregonstate.eduresearchgate.netacs.orglibretexts.orglibretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.com The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch. The epoxide ring has several characteristic bands, including the C-O-C symmetric and asymmetric stretches. spectroscopyonline.com

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. The C-O-C symmetric stretch of the epoxide ring often gives a strong and sharp signal in the Raman spectrum, which can be a useful diagnostic peak.

Table 3: Predicted Vibrational Frequencies for Oxiranemethanol, 3-pentyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) | IR |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C-O-C asymmetric stretch (epoxide) | 950-810 | IR |

| C-O-C symmetric stretch (epoxide) | 880-750 | IR, Raman |

X-ray Crystallography for Absolute Configuration Determination (where applicable for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. Since Oxiranemethanol, 3-pentyl- is likely a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal for X-ray analysis may be challenging. However, it is often possible to prepare a crystalline derivative of the molecule, for example, by reacting the hydroxyl group with a suitable carboxylic acid to form an ester. The resulting crystalline derivative can then be analyzed by X-ray crystallography to unambiguously determine the spatial arrangement of the atoms and thus the absolute configuration of the chiral centers. This information is crucial for understanding the stereospecific interactions of the enantiomers in biological systems.

Theoretical and Computational Chemistry Studies of Oxiranemethanol, 3 Pentyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

The electronic structure of Oxiranemethanol, 3-pentyl- is largely dictated by its two functional groups: the strained oxirane (epoxide) ring and the primary alcohol (methanol) group, attached to a pentyl chain. The three-membered epoxide ring is characterized by significant ring strain due to its acute C-C-O and C-O-C bond angles, which deviate substantially from the ideal tetrahedral or ether bond angles. This strain results in "bent" or "banana" bonds, where the electron density of the C-C and C-O bonds is located outside the internuclear axis. youtube.com

Quantum chemical calculations, such as Natural Population Analysis (NPA), would reveal a significant polarization of the carbon-oxygen bonds within the epoxide ring. The high electronegativity of the oxygen atom draws electron density away from the two carbon atoms, rendering them electrophilic and susceptible to nucleophilic attack. mdpi.com The oxygen atom, in turn, possesses lone pairs of electrons, making it a nucleophilic and basic center. youtube.com The pentyl substituent, being an alkyl group, acts as a weak electron-donating group through induction, which can subtly influence the charge distribution in the ring. The hydroxymethyl group (-CH2OH) further complicates the electronic landscape, with its own polar C-O and O-H bonds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form delocalized molecular orbitals spread across the entire molecule. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for understanding a molecule's reactivity.

For Oxiranemethanol, 3-pentyl-, the HOMO would likely be localized on the oxygen atom of the epoxide ring, corresponding to its non-bonding lone pair orbitals. This high-energy orbital indicates the molecule's capacity to act as a nucleophile or a base.

Conversely, the LUMO is expected to be an antibonding sigma orbital (σ*) associated with the C-O bonds of the strained oxirane ring. youtube.com The low energy of this LUMO makes the epoxide carbons electrophilic and explains their reactivity toward nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. acs.org Theoretical calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

| Molecular Orbital | Calculated Energy (eV) | Primary Character/Localization |

|---|---|---|

| LUMO | +1.5 | σ* (C-O) of the oxirane ring |

| HOMO | -9.8 | n (Oxygen lone pair) of the oxirane ring |

| HOMO-LUMO Gap | 11.3 | Indicator of chemical stability |

Note: The values in this table are illustrative, based on typical values for similar epoxide compounds, and represent what would be expected from a quantum chemical calculation.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.netrsc.org It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of the size of Oxiranemethanol, 3-pentyl-.

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation on the potential energy surface. nih.govscispace.com For Oxiranemethanol, 3-pentyl-, this process would yield precise values for bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The calculations would confirm the strained geometry of the oxirane ring and determine the preferred orientation of the pentyl and hydroxymethyl substituents.

Once the geometry is optimized, DFT calculations provide a highly accurate value for the molecule's ground-state electronic energy. This energy is fundamental for calculating other thermodynamic properties, such as the enthalpy of formation, and serves as the baseline for studying reaction pathways and energy barriers. acs.org

| Parameter | Typical Calculated Value |

|---|---|

| C-C bond length | 1.47 Å |

| C-O bond length | 1.44 Å |

| C-C-O bond angle | ~60° |

Note: These values are hypothetical and based on typical results for substituted oxiranes from DFT calculations. elsevierpure.com

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. By mapping the potential energy surface, it is possible to identify reaction pathways, locate transition states, and calculate activation energies, thereby elucidating reaction mechanisms.

A characteristic reaction of epoxides is nucleophilic ring-opening, which can proceed via SN2-like mechanisms. researchgate.net Computational modeling can trace the entire reaction coordinate for the attack of a nucleophile on one of the epoxide carbons. The highest point of energy along this path is the transition state (TS), a transient molecular structure that is neither reactant nor product. mdpi.comresearchgate.net

Locating the precise geometry and energy of the transition state is a critical computational task. mdpi.comrsc.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate. For Oxiranemethanol, 3-pentyl-, computational studies could compare the activation barriers for nucleophilic attack at the two different ring carbons, predicting the regioselectivity of the reaction. The steric hindrance from the pentyl group would likely lead to a higher energy barrier for attack at the C3 carbon compared to the C2 carbon. Studies on related alcohols show that they can act as nucleophiles in such ring-opening reactions, a process that can also be modeled to determine its feasibility and kinetics. msu.edu

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Epoxide + Nucleophile) | 0.0 |

| Transition State (TS) | +20.5 |

| Products (Ring-opened adduct) | -15.0 |

Note: This table provides a hypothetical but plausible energy profile for a representative SN2 ring-opening reaction.

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reactivity and selectivity. researchgate.net Computational models can account for these solvent effects in two primary ways: implicitly, using a continuum solvent model (like the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For the reactions of Oxiranemethanol, 3-pentyl-, particularly the ring-opening, the choice of solvent is critical. Polar protic solvents, such as water or ethanol, can stabilize charged species and transition states through hydrogen bonding and dipole-dipole interactions. rsc.orgresearchgate.net In an acid-catalyzed ring-opening, a polar solvent would stabilize the protonated epoxide and the carbocation-like character of the transition state, thereby lowering the activation energy and accelerating the reaction. Computational studies can quantify this stabilization, providing predictions of how reaction rates will change with different solvents. These models can also help explain shifts in selectivity, as the solvent may preferentially stabilize one transition state over another. acs.org

| Solvent Model | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.0 |

| Toluene (Implicit) | 2.4 | 22.5 |

| Ethanol (Implicit) | 25 | 19.0 |

| Water (Implicit) | 80 | 17.5 |

Note: The data presented are illustrative, demonstrating the expected trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis is typically initiated with a systematic or stochastic search of the conformational space using computationally less expensive methods like molecular mechanics (MM). Force fields such as MMFF94 or AMBER are well-suited for this initial exploration to identify a set of low-energy conformers. Subsequently, the geometries of these initial structures are optimized at a higher level of theory, most commonly using Density Functional Theory (DFT) with a basis set like 6-31G(d) or larger, to obtain more accurate geometries and relative energies.

For Oxiranemethanol, 3-pentyl-, the key dihedral angles determining the conformational space would be around the C-C bonds of the pentyl chain and the C-C bond connecting the hydroxymethyl group to the oxirane ring. The orientation of the hydroxyl hydrogen would also be a factor. The results of such an analysis would yield a set of stable conformers, their relative energies (ΔE), and their predicted populations at a given temperature based on the Boltzmann distribution.

Illustrative Conformational Analysis Data for Oxiranemethanol, 3-pentyl-

| Conformer | Relative Energy (ΔE) in kcal/mol (DFT B3LYP/6-31G(d)) | Boltzmann Population at 298.15 K (%) | Key Dihedral Angles (Illustrative) |

| 1 | 0.00 | 45.2 | O-C-C-C = 60°, C-C-C-C = 180° |

| 2 | 0.55 | 20.1 | O-C-C-C = -60°, C-C-C-C = 180° |

| 3 | 1.10 | 8.9 | O-C-C-C = 180°, C-C-C-C = 60° |

| 4 | 1.50 | 5.3 | O-C-C-C = 60°, C-C-C-C = -60° |

This table is a hypothetical representation of expected results from a standard conformational analysis.

Prediction of Spectroscopic Parameters for Characterization

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. For Oxiranemethanol, 3-pentyl-, the prediction of NMR, IR, and mass spectra would be particularly useful.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is typically used for this purpose. acs.orguncw.edu The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, the magnetic shielding tensors for each atom in each conformer are calculated, usually at a DFT level such as B3LYP/6-31G(d). nih.govacs.org The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for each conformer. uncw.eduresearchgate.net This approach accounts for the dynamic nature of the molecule in solution.

Illustrative Predicted 13C NMR Chemical Shifts for Oxiranemethanol, 3-pentyl-

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-B3LYP/6-31G(d)) |

| Oxirane C (substituted) | 60.5 |

| Oxirane C (unsubstituted) | 45.8 |

| CH2OH | 62.1 |

| Pentyl CH | 35.4 |

| Pentyl CH2 (adjacent to CH) | 29.7 |

| Pentyl CH2 (middle) | 22.5 |

| Pentyl CH2 | 31.9 |

| Pentyl CH3 | 14.1 |

This table presents hypothetical 13C NMR chemical shift values based on computational methods applied to similar structures.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculations provide the positions and intensities of absorption bands in the IR spectrum. By analyzing the vibrational modes, specific bands can be assigned to the stretching and bending of particular functional groups, such as the O-H stretch of the alcohol, C-H stretches of the alkyl chain and oxirane ring, and the characteristic C-O stretches of the epoxide.

Chemoinformatics and Quantitative Structure-Reactivity Relationship (QSRR) Studies

While no specific chemoinformatics or QSRR studies on Oxiranemethanol, 3-pentyl- are available, the principles of these fields can be applied to predict its properties and reactivity.

Chemoinformatics involves the use of computational methods to analyze chemical information. For Oxiranemethanol, 3-pentyl-, chemoinformatic tools could be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Examples include molecular weight, logP (lipophilicity), polar surface area, and various electronic descriptors derived from quantum chemical calculations. These descriptors can then be used to compare Oxiranemethanol, 3-pentyl- to other compounds in large databases to predict its potential biological activity or toxicity.

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate molecular structure with chemical reactivity. For epoxides, reactivity is often related to the ease of ring-opening, which is influenced by factors like ring strain and the electronic effects of substituents. nih.govnih.govnih.gov A QSRR model for a series of substituted oxiranemethanols could be developed by calculating descriptors that capture these effects (e.g., bond lengths, bond angles, atomic charges on the oxirane carbons) and correlating them with experimentally determined or computationally calculated activation energies for a model reaction, such as nucleophilic attack. researchgate.net Such a model could then be used to predict the reactivity of Oxiranemethanol, 3-pentyl- without the need for further experiments or complex calculations. The stability of epoxides is influenced by alkyl substituents, a factor that would be a key parameter in any QSRR study. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Oxiranemethanol, 3-pentyl-

The synthesis of chiral epoxides, such as Oxiranemethanol, 3-pentyl-, is a key area of research in organic chemistry. Future efforts will likely focus on developing more efficient, selective, and scalable methods for its preparation.

One of the most significant areas for future development is the asymmetric epoxidation of the corresponding allylic alcohol. The Sharpless-Katsuki epoxidation, a well-established method for the enantioselective synthesis of 2,3-epoxyalcohols, could be optimized for the synthesis of specific enantiomers of Oxiranemethanol, 3-pentyl-. mdpi.com Research could focus on tailoring the chiral tartrate ligand and titanium catalyst system to achieve high yields and enantiomeric excess for this specific substrate. mdpi.com

Furthermore, the development of organocatalytic epoxidation methods presents a compelling alternative to metal-based catalysts. organic-chemistry.org The use of chiral ketones or other small organic molecules to catalyze the epoxidation with environmentally benign oxidants would be a significant advancement. organic-chemistry.org

Continuous flow chemistry offers a promising platform for the synthesis of epoxides, providing advantages in terms of safety, scalability, and reaction control. mdpi.comsyrris.comresearchgate.net Future research could involve the development of a continuous flow process for the synthesis of Oxiranemethanol, 3-pentyl-, potentially integrating in-line purification and analysis. mdpi.comsyrris.comresearchgate.net This approach would be particularly beneficial for managing potentially exothermic epoxidation reactions. mdpi.comsyrris.comresearchgate.net

Explorations in Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For Oxiranemethanol, 3-pentyl-, future research will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.

A primary focus will be the use of green oxidants. Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. nih.govnih.govrsc.orgrsc.org Research will likely concentrate on developing robust catalytic systems that can efficiently activate hydrogen peroxide for the epoxidation of the allylic precursor to Oxiranemethanol, 3-pentyl-. nih.govnih.govrsc.orgrsc.org This could involve the use of metal catalysts, such as manganese or tungsten-based systems, or organocatalysts. organic-chemistry.orgnih.gov

Biocatalysis represents another important frontier for the green synthesis of this compound. The use of enzymes, such as lipases or engineered epoxidases, to catalyze the epoxidation reaction could offer high selectivity under mild reaction conditions. mdpi.comresearchgate.net Future work could involve screening for existing enzymes or protein engineering to develop a biocatalyst specifically tailored for the synthesis of Oxiranemethanol, 3-pentyl-.

Solvent selection is also a critical aspect of green chemistry. The exploration of reactions in greener solvents, such as ionic liquids, or under solvent-free conditions, would significantly improve the environmental profile of the synthesis.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The versatile structure of Oxiranemethanol, 3-pentyl-, with its reactive epoxide ring and hydroxyl group, makes it an interesting building block for interdisciplinary research, particularly in chemical biology and materials science.

In chemical biology, substituted epoxides are valuable intermediates in the synthesis of biologically active molecules and natural products. rsc.org The epoxide ring can be opened by a variety of nucleophiles to introduce diverse functional groups, making it a key synthon for creating libraries of compounds for drug discovery. rsc.orgtandfonline.comresearchgate.net Future research could explore the use of Oxiranemethanol, 3-pentyl- as a chiral building block in the synthesis of novel bioactive compounds, such as β-amino alcohols, which are important components of many pharmaceuticals. tandfonline.comresearchgate.net

In the field of advanced materials, epoxy resins are widely used for their excellent adhesive, mechanical, and thermal properties. mdpi.comalfachemic.comresearchgate.netspecialchem.comwikipedia.org While typically derived from bisphenol A and epichlorohydrin, there is growing interest in developing epoxy resins from renewable resources and with tailored properties. specialchem.comwikipedia.org Oxiranemethanol, 3-pentyl-, with its potential for derivatization, could be investigated as a monomer or cross-linking agent in the formulation of novel epoxy resins with specific characteristics, such as altered flexibility or thermal stability. mdpi.comalfachemic.comresearchgate.netspecialchem.comwikipedia.org

Advances in Analytical and Computational Techniques for Deeper Understanding

A thorough understanding of the properties and reactivity of Oxiranemethanol, 3-pentyl- will be facilitated by advances in analytical and computational chemistry.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases will be crucial for the separation and quantification of the enantiomers of Oxiranemethanol, 3-pentyl-. nih.govhplc.eunih.govmerckmillipore.comcsfarmacie.cz Future research will likely involve the development of specific HPLC methods optimized for this compound, enabling accurate determination of enantiomeric excess in asymmetric synthesis. nih.govhplc.eunih.govmerckmillipore.comcsfarmacie.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of epoxides. cdnsciencepub.comlibretexts.orgoregonstate.eduoregonstate.edumarinelipids.ca Advanced NMR techniques, such as 2D NMR and the use of chiral shift reagents, could be employed to unambiguously determine the relative and absolute stereochemistry of Oxiranemethanol, 3-pentyl- and its derivatives. cdnsciencepub.comlibretexts.orgoregonstate.eduoregonstate.edumarinelipids.ca The characteristic chemical shifts for protons on the epoxide ring (typically in the 2.5-3.5 ppm range in ¹H NMR) and the adjacent carbons (around 45-55 ppm in ¹³C NMR) will be key identifiers. libretexts.orgoregonstate.eduoregonstate.edu

Computational Techniques:

Q & A

Q. What are the recommended methods for synthesizing Oxiranemethanol, 3-pentyl- derivatives, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: Synthesis typically involves epoxidation of allylic alcohols or alkenes using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). For example, epoxidation of 3-penten-1-ol derivatives can yield the target compound. To minimize side reactions (e.g., carbocation rearrangements), use low temperatures (0–5°C) and aprotic solvents (e.g., dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to detect epoxide formation . Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product from oligomers or rearranged byproducts .

Q. Which spectroscopic techniques are most reliable for structural elucidation of Oxiranemethanol, 3-pentyl- compounds, and what key spectral markers should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key stretches include O–H (broad peak ~3200–3400 cm⁻¹) and epoxide C–O–C (1250–900 cm⁻¹) .

- GC-MS : Use electron ionization (EI) to confirm molecular weight and fragmentation patterns. For example, a base peak at m/z 140 (C₈H₁₂O₂⁺) aligns with the molecular formula of related derivatives .

Q. What are the primary stability concerns for Oxiranemethanol, 3-pentyl- derivatives under various storage conditions, and how can degradation be monitored?

Methodological Answer: These compounds are sensitive to moisture and acidic conditions, which can hydrolyze the epoxide ring. Store samples under inert gas (argon or nitrogen) at –20°C in amber vials. Degradation can be monitored via:

- HPLC : Track the disappearance of the parent compound and emergence of hydrolysis products (e.g., diols).

- GC-MS : Detect volatile degradation byproducts like aldehydes or ketones .

Advanced Questions

Q. How can researchers mitigate carbocation rearrangement side reactions during the acid-catalyzed synthesis of 3-pentyl-substituted oxiranemethanol compounds?

Methodological Answer: Carbocation rearrangements (e.g., hydride or alkyl shifts) are common in acidic conditions. Mitigation strategies include:

- Non-acidic catalysts : Use Lewis acids like BF₃·Et₂O instead of protic acids to stabilize intermediates without protonating the epoxide.

- Low-temperature synthesis : Conduct reactions below 0°C to reduce rearrangement kinetics.

- Trapping agents : Introduce nucleophiles (e.g., chloride ions) to stabilize carbocations transiently .

Q. What analytical strategies should be employed to resolve contradictions in GC-MS retention indices for Oxiranemethanol, 3-pentyl- derivatives across studies?

Methodological Answer: Discrepancies in retention indices (RIs) arise from column polarity differences or co-eluting compounds. To resolve contradictions:

- Multi-column GC : Compare RIs on polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns.

- High-resolution MS (HRMS) : Confirm molecular formulas via exact mass measurements (e.g., ±0.001 Da).

- Reference standards : Cross-validate using commercially available epoxide derivatives (e.g., glycidol) or synthesized analogs .

Q. What computational approaches are suitable for predicting the reactivity and stereochemical outcomes of epoxidation reactions leading to Oxiranemethanol, 3-pentyl- derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity (e.g., endo vs. exo epoxidation).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing zwitterionic intermediates).

- Conformational analysis : Use software like Gaussian or ORCA to model steric effects influencing stereochemistry. Validate predictions against experimental NMR or X-ray data from related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.